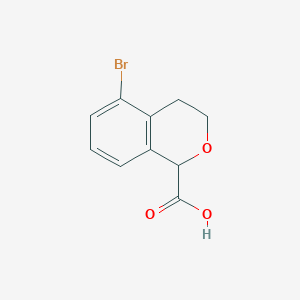
5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
Overview
Description
5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. It belongs to the class of isochromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 1-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID typically involves the bromination of 3,4-dihydro-1H-isochromene-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkyl halides (R-X) in the presence of a base.
Major Products:
Oxidation: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-one.
Reduction: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.
Substitution: Formation of 5-substituted-3,4-dihydro-1H-isochromene-1-carboxylic acid derivatives.
Scientific Research Applications
5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dihydro-1H-isochromene-1-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Fluoro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the bromine atom at the 5-position in 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-3,9H,4-5H2,(H,12,13) |
InChI Key |
GPLALQLOOZVAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
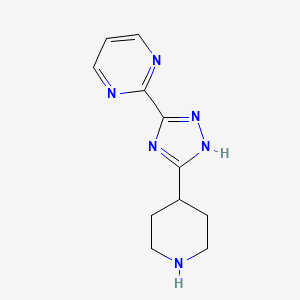
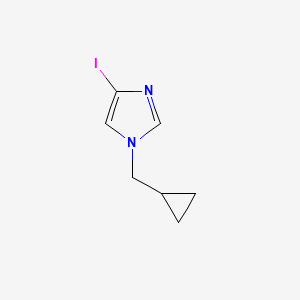
![Tert-butyl 4-ethyl-5-oxa-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8747170.png)
![3-[(5-Nitrofuryl)methylene]-2,4-pentanedione](/img/structure/B8747181.png)
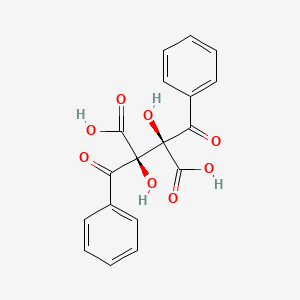
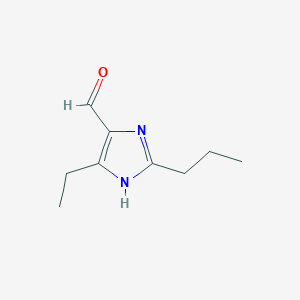
![2-[(5-Chloropyridin-3-yl)oxy]acetic acid](/img/structure/B8747196.png)
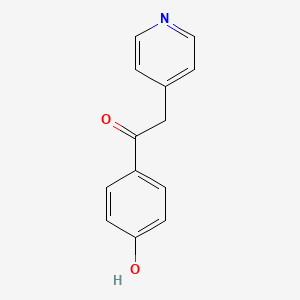
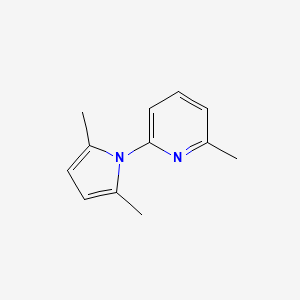
![3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid](/img/structure/B8747215.png)
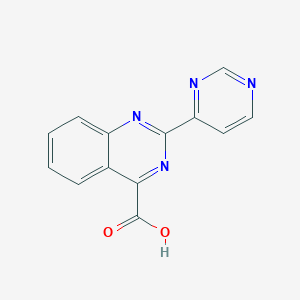
![2-Imidazo[4,5-b]pyridin-3-ylacetic acid](/img/structure/B8747233.png)
![6-Ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B8747239.png)

